

# Zongertinib: Formulation and Oral Bioavailability Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zongertinib** (BI 1810631) is an orally bioavailable, selective, and irreversible tyrosine kinase inhibitor (TKI) that targets activating mutations of the human epidermal growth factor receptor 2 (HER2), including exon 20 insertions.[1][2] It is indicated for the treatment of adult patients with unresectable or metastatic non-squamous non-small cell lung cancer (NSCLC) with HER2 tyrosine kinase domain activating mutations who have received prior systemic therapy.[3][4] This document provides detailed application notes on the formulation of **Zongertinib** and its oral bioavailability, summarizing key data and experimental protocols to aid in research and development.

## **Mechanism of Action**

**Zongertinib** covalently binds to the cysteine 805 residue within the ATP-binding site of the HER2 receptor.[1][5] This irreversible binding inhibits HER2 phosphorylation and subsequently blocks downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in HER2-driven cancers.[1][5] A key advantage of **Zongertinib** is its high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), which is intended to minimize EGFR-related toxicities.[1][6]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Zongertinib used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. fda.gov [fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HERNEXEOS to treat HER-2 Mutant Advanced NSCLC, USA [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Zongertinib: Formulation and Oral Bioavailability Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856216#zongertinib-formulation-and-oral-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com